molecular formula C10H12O2S B1329697 Ethyl (phenylthio)acetate CAS No. 7605-25-6

Ethyl (phenylthio)acetate

Cat. No. B1329697
CAS RN: 7605-25-6
M. Wt: 196.27 g/mol
InChI Key: SEDRTXNDGKRHBL-UHFFFAOYSA-N
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Description

Ethyl (phenylthio)acetate is a compound that is structurally related to various esters used in fragrance materials. It is part of a broader class of compounds known as Aryl Alkyl Alcohol Simple Acid Esters (AAASAE), which are synthesized by reacting an aryl alkyl alcohol with a simple carboxylic acid to produce a range of esters, including formate, acetate, propionate, butyrate, isobutyrate, and carbonate esters .

Synthesis Analysis

The synthesis of related esters can involve various reagents and methods. For instance, ethyl (diarylphosphono)acetates, which are Horner-Emmons reagents, are synthesized from triethyl phosphonoacetate and phenols, and are useful for creating Z-unsaturated esters with high selectivity . Another synthesis route for a related compound, ethyl (2'-hydroxy-4',5'-methylenedioxyphenyl)acetate, involves a metal-catalyzed acid ethanolysis, which can lead to an unexpected Pummerer rearrangement in the absence of a metal catalyst . Additionally, ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate is used in the Lossen rearrangement for synthesizing hydroxamic acids and ureas from carboxylic acids without racemization .

Molecular Structure Analysis

The molecular structure of related compounds such as ethyl (2-amino-4-phenyl-5-thiazolyl)acetate has been determined using X-ray crystallography, revealing a non-planar molecule with significant stabilization from intra- and intermolecular hydrogen bonds . Similarly, the crystal structure of (E)-ethyl 2-(5-(3-methyl-2-butenyloxy)-2-(3-(4-(3-methyl-2-butenyloxy)phenyl)acryloyl)phenoxy)acetate shows a monoclinic structure with a coplanar chalcone skeleton .

Chemical Reactions Analysis

The chemical reactivity of related esters can lead to various transformations. For example, ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate can be synthesized through spontaneous aerobic oxidation, which is an important degradation pathway . The Lossen rearrangement mentioned earlier is another example of a chemical reaction that transforms carboxylic acids into hydroxamic acids and ureas .

Physical and Chemical Properties Analysis

The physical properties of ethyl phenyl carbinyl acetate, a related ester, include its acute toxicity, skin irritation, and skin sensitization data, which are important for safety assessments . The crystal structure of ethyl acetate itself has been studied, showing that in the solid state, the molecule is flat with a trans conformation, and there is a preference for the trans over the gauche isomer .

Scientific Research Applications

Green Chemistry in Drug Synthesis

  • Application in Suzuki Couplings : Ethyl (4-phenylphenyl)acetate, a derivative of ethyl (phenylthio)acetate, is used in green chemistry approaches for Suzuki coupling reactions. This process is significant in developing nonsteroidal anti-inflammatory drugs for treating arthritis (Costa et al., 2012).

Organic Chemistry Synthesis

  • Formation in Reactions with Pyridinium Bromides : Research shows that ethyl (phenylthio)acetate can form through reactions of pyridinium bromides with sulfenamides in ethanol (Mukaiyama & Saigo, 1971).
  • Microbial Production Perspectives : Ethyl acetate, to which ethyl (phenylthio)acetate is closely related, has potential in microbial conversion of biomass-derived sugars, suggesting an environmentally friendly production method (Zhang et al., 2020).
  • Novel Preparation Methods : The compound can be prepared in high yield using specific chemical treatments, indicating its potential for synthetic applications in organic chemistry (Ogura et al., 1982).

Biomedical Research

  • Biologically Active Compounds from Mollusks : Secondary metabolites related to ethyl (phenylthio)acetate, derived from mollusks, have shown antioxidant and anti-inflammatory activities, highlighting their potential in biomedical research (Chakraborty & Joy, 2019).

Biofuel Production

  • Conversion into Biodiesel : Ethyl acetate, which shares a functional group with ethyl (phenylthio)acetate, has been used as an acyl acceptor in the lipase-catalyzed preparation of biodiesel from various oils, suggesting a potential application in biofuel production (Modi et al., 2007).

Pharmaceutical and Chemical Industry Applications

  • Microencapsulation Techniques : The use of ethyl acetate in microencapsulation techniques for preparing polymeric microspheres indicates a related application for ethyl (phenylthio)acetate in pharmaceuticals and materials science (Sah, 1997).

Safety And Hazards

Ethyl (phenylthio)acetate should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

ethyl 2-phenylsulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c1-2-12-10(11)8-13-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDRTXNDGKRHBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80226948
Record name Acetic acid, (phenylthio)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80226948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (phenylthio)acetate

CAS RN

7605-25-6
Record name Acetic acid, (phenylthio)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007605256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7605-25-6
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7605-25-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240014
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetic acid, (phenylthio)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80226948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of thiophenol (1 mL, 9.7 mmol) in DMF (20 mL) is added potassium carbonate (1.51 g, 10.9 mmol) and ethyl bromoacetate (1.17 mL, 10.6 mmol), and the mixture is stirred at RT for 25 min. Et2O is added, and the mixture is washed with water, brine, then dried (MgSO4), and filtered. The filtrate is evaporated, and the residue is vacuum distilled (130-140° C.) to give 1.71 g of the product 400. 1H NMR (CDCl3) δ 7.41 (d, 2H), 7.33-7.2 (m, 4H), 4.16 (q, 2H), 3.63 (s, 2H), 1.22 (t, 3H); MS: m/z 196 (M++1).
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1.51 g
Type
reactant
Reaction Step One
Quantity
1.17 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

10.8 g (0.098 mol) of benzenethiol in 70 mL of DMF at 0° C., were treated with 4.31 g (0.108 mol, 1.1 eq) of NaH (55% in oil) over 40 min. 17.19 g (0.103 mol, 1.05 eq) of bromo-acetic acid ethyl ester were added, and stirring was continued over night. The reaction mixture was partitioned between aqueous NH4Cl and EtOAc, dried over Na2SO4, filtered and evaporated, to afford 15.4 g (80%) of phenylsulfanyl-acetic acid ethyl ester as a colorless oil, MS: 197 (MH+).
Quantity
10.8 g
Type
reactant
Reaction Step One
Name
Quantity
4.31 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
17.19 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
EA Hamed, AA El-Bardan… - Phosphorus, Sulfur, and …, 1991 - Taylor & Francis
… TABLE I Yield, melting points, refractive index and 'H-NMR spectra of ethyl phenylthio acetate … "C-NMR chemical shifts (6 ppm, CDCI,) of ethyl phenylthio acetate derivatives Ia-g …
Number of citations: 11 www.tandfonline.com
A Wrzyszczyński, J Pączkowski - Polimery, 2004 - ichp.vot.pl
Radical polymerization of 2-ethyl-2-(hydroxymethyl)-1, 3-propanediol triacrylate (TMPTA), photoinduced with redox system: electron donor-absorber, has been presented. Xanthene …
Number of citations: 8 www.ichp.vot.pl
A Wrzyszczyñski, M Pietrzak, J Pa̧czkowski - Macromolecules, 2004 - ACS Publications
A new approach to the design of the electron transfer free radical photoinitiating system (ETPS) is presented in the paper. The system applying a light absorber (dye), and an electron …
Number of citations: 26 pubs.acs.org
Y Wang, P Jia, Y Hao, J Li, R Lai, L Guo, Y Wu - Tetrahedron Letters, 2022 - Elsevier
Metal-free blue light-mediated [2,3]-sigmatropic rearrangement reactions of tosylhydrazones and sulfides are reported herein. This strategy shows great enhancement compared to the …
Number of citations: 3 www.sciencedirect.com
T Fuchigami, M Shimojo, A Konno… - The Journal of Organic …, 1990 - ACS Publications
Regioselective anodic monofluorination of aryl 2, 2, 2-trifluoroethyl sulfides gave, exclusively, aryl 1, 2, 2, 2-tetrafluoroethyl sulfides, the products of fluorination at the position «to the …
Number of citations: 144 pubs.acs.org
R Ando, T Sugawara, M Shimizu… - Bulletin of the Chemical …, 1984 - journal.csj.jp
In the reactions with enolate anions, organoselenium moieties of aryl vinyl selenoxides and selenones have exhibited two important roles, eg, activation of C=C bonds for conjugate …
Number of citations: 34 www.journal.csj.jp
M Asaoka, K Miyake, H Takei - Bulletin of the Chemical Society of …, 1978 - journal.csj.jp
In the presence of sodium iodide, diphenyl disulfide reacted with geminal diesters, β-keto esters, and α-cyano esters in hexamethylphosphoric triamide (HMPA) at 150–160 C to give …
Number of citations: 17 www.journal.csj.jp
J LANGE, T URBAŃSKI - DISSERTATIONES …, 1968 - bcpw.bg.pw.edu.pl
Method A. Hydrolysis of I. I (15 g, 01 mole) was refluxed 6 hrs with 120 ml of 20% NaOH. The solution was extracted with ether, the aqueous layer decolorised with activated carbon and …
Number of citations: 3 bcpw.bg.pw.edu.pl
M Kato, H Saito, A Yoshikoshi - Chemistry Letters, 1984 - journal.csj.jp
γ-Acyl- and related δ-lactones having no 6 substituents were synthesized in a sequence of reactions, 1,4-conjugate additions of sulfurstabilized acetate anions to α,β-unsaturated …
Number of citations: 8 www.journal.csj.jp
M Yokoyama, Y Menjo, M Ubukata, M Irie… - Bulletin of the …, 1994 - journal.csj.jp
Transformation of alkyl N-(vinyloxy)benzimidates to alkyloxazoles proceeds through the intermediates: a charge-separated 1,2-oxazetidine derivative and then 1-hydroxy-2-[[methylthio(…
Number of citations: 21 www.journal.csj.jp

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